3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)benzamide
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Overview
Description
3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)benzamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a tert-butyl group, along with a benzamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or their equivalents.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl halides under basic conditions.
Formation of the benzamide moiety: This involves the reaction of the amino-substituted pyrazole with benzoyl chloride or its derivatives under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)benzamide can be compared with other similar compounds, such as:
3-amino-5-tert-butyl-1H-pyrazole: This compound lacks the benzamide moiety but shares the pyrazole ring with similar substitutions.
5-amino-1H-pyrazolo[4,3-b]pyridine: This compound features a fused pyrazole-pyridine ring system and exhibits different biological activities.
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole ring but different substitutions, leading to distinct properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H18N4O |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-(5-amino-3-tert-butylpyrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H18N4O/c1-14(2,3)11-8-12(15)18(17-11)10-6-4-5-9(7-10)13(16)19/h4-8H,15H2,1-3H3,(H2,16,19) |
InChI Key |
XWKBKKBIPJLCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
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